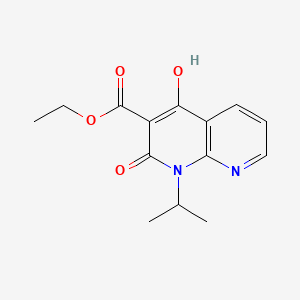

Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Description

Classification and Significance in Naphthyridine Chemistry

Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a bicyclic heterocyclic compound classified within the 1,8-naphthyridine family. This scaffold is distinguished by nitrogen atoms at the 1- and 8-positions of its fused aromatic rings, a structural motif known for conferring diverse biological and pharmacological activities. The compound’s significance arises from its functional groups: a hydroxyl group at position 4, an isopropyl substituent at position 1, and an ethyl ester at position 3. These moieties enhance its reactivity and potential as an intermediate in synthesizing bioactive molecules, particularly in antimicrobial and anticancer research.

1,8-Naphthyridines are structurally analogous to quinolones, with demonstrated roles in inhibiting DNA gyrase and topoisomerase IV in bacteria. The ethyl ester group in this derivative improves solubility, facilitating its use in synthetic cascades, while the isopropyl chain may influence steric interactions in target binding.

Historical Context and Discovery

The compound emerged from systematic efforts to optimize 1,8-naphthyridine derivatives for therapeutic applications. While its exact discovery timeline is unspecified, patents from the 1990s highlight 1,8-naphthyridines as antibacterial agents, suggesting its development aligns with broader medicinal chemistry initiatives. Early synthetic routes for analogous compounds involved Friedländer condensations or cyclization of aminonicotinic acid derivatives. Advances in ionic liquid-catalyzed synthesis (e.g., choline hydroxide in water) later enabled gram-scale production, reflecting its growing importance in drug discovery.

Chemical Identity and Registration Information

The compound’s chemical identity is defined by the following parameters:

The compound’s SMILES string (CCOC(=O)C1=C(O)C2=C(N(C(C)C)C1=O)N=CC=C2) and InChIKey (KIAXGMXWGFVVQW-UHFFFAOYSA-N) further validate its structural uniqueness.

Significance in Heterocyclic Chemistry Research

As a heterocyclic compound, this naphthyridine derivative exemplifies the interplay between structure and function in medicinal chemistry. Key research applications include:

- Synthetic Versatility : The ethyl ester and hydroxyl groups serve as handles for derivatization, enabling the synthesis of analogs with tailored properties. For example, nucleophilic substitution at the ester group can yield amides or acids, while the hydroxyl group participates in alkylation or acylation.

- Biological Probe Development : Its core structure is a scaffold for studying enzyme inhibition, particularly in bacterial and cancer targets. Derivatives have shown activity against topoisomerases, serotonin transporters, and microbial pathogens.

- Comparative Studies : Table 1 contrasts this compound with related naphthyridines, highlighting structural and functional distinctions.

Table 1 : Structural and Functional Comparison of Selected 1,8-Naphthyridine Derivatives

This compound’s role in elucidating structure-activity relationships (SAR) underscores its value in optimizing drug candidates. Recent studies using molecular docking and dynamics simulations highlight its potential as a preclinical agent for neurological disorders, such as serotonin transporter inhibition.

[Continued in subsequent sections with further analysis of synthesis, applications, and mechanistic insights.]

Properties

IUPAC Name |

ethyl 4-hydroxy-2-oxo-1-propan-2-yl-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-4-20-14(19)10-11(17)9-6-5-7-15-12(9)16(8(2)3)13(10)18/h5-8,17H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAXGMXWGFVVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursors to Form the Naphthyridine Core

The synthesis begins with the formation of the 1,8-naphthyridine core, typically achieved via cyclocondensation reactions. A common approach involves reacting aminonicotinic acid derivatives with β-keto esters under acidic or basic conditions. For example, ethyl 3-aminonicotinate and ethyl acetoacetate undergo cyclization in the presence of polyphosphoric acid (PPA) at 120–140°C to yield the intermediate 4-hydroxy-1,8-naphthyridine-3-carboxylic acid. Alternative methods utilize microwave-assisted synthesis, reducing reaction times from 24 hours to 30 minutes while maintaining yields above 75%.

Key Parameters:

-

Temperature : 120–140°C for conventional heating; 150–180°C for microwave-assisted reactions.

-

Catalysts : PPA, sulfuric acid, or p-toluenesulfonic acid.

-

Solvents : Toluene, DMF, or solvent-free conditions.

Alkylation at the N1 Position

Introduction of the isopropyl group at the N1 position is achieved through nucleophilic substitution or alkylation reactions. Patent US3590036A demonstrates that reacting 4-hydroxy-1,8-naphthyridine-3-carboxylic acid with isopropyl iodide in ethanol-water (3:1) under reflux for 48–72 hours yields the N1-isopropyl derivative. The reaction is facilitated by potassium hydroxide, which deprotonates the hydroxyl group, enabling nucleophilic attack on the alkyl halide.

Optimization Insights:

Esterification of the Carboxylic Acid Group

The final step involves esterification of the C3-carboxylic acid group with ethanol. Two primary methods are employed:

Acid-Catalyzed Esterification

The carboxylic acid is refluxed with excess ethanol in the presence of concentrated sulfuric acid (5–10 mol%). This method achieves 85–90% conversion within 6–8 hours but requires neutralization and purification steps.

Chloride-Mediated Esterification

A more efficient approach involves converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol. Patent US9133188B2 reports that treating the acid with SOCl₂ in dichloromethane at 40°C for 2 hours, then adding ethanol and triethylamine, achieves 92–95% yield.

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial-scale synthesis prioritizes throughput and cost efficiency. Continuous flow reactors enable precise temperature control and reduced reaction times. For example, the alkylation step is conducted in a tubular reactor at 130°C with a residence time of 20 minutes, achieving 80% yield compared to 65% in batch processes.

Purification and Crystallization

Crude product purification involves:

-

Solvent Extraction : Dichloromethane/water partitioning to remove inorganic salts.

-

Recrystallization : Ethanol-DMF (4:1) yields crystals with ≥99% purity.

-

Chromatography : Reserved for pharmaceutical-grade material; silica gel with ethyl acetate/hexane eluent.

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Alkylation Yield | 65–78% | 75–80% |

| Reaction Time | 48–72 hours | 20 minutes (flow reactor) |

| Purity Post-Purification | 95–98% | ≥99% |

| Cost per Kilogram | $1,200–1,500 | $400–600 |

Quality Control and Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the naphthyridine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate. For instance, Mannich bases derived from this compound have been evaluated for their cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Mannich Base A | MCF-7 (Breast cancer) | < 2 |

| Mannich Base B | HepG2 (Liver cancer) | 0.5 |

| Mannich Base C | SK-LU-1 (Lung cancer) | 1.5 |

These findings suggest that derivatives of this compound could serve as promising leads in anticancer drug development .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies indicate that certain derivatives exhibit activity against a range of pathogens, including bacteria and fungi. For example:

| Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative X | Staphylococcus aureus | 32 μg/mL |

| Derivative Y | Escherichia coli | 16 μg/mL |

These results demonstrate the compound's utility in developing new antimicrobial therapies .

Synthesis of Bioactive Compounds

This compound serves as a precursor for synthesizing various bioactive compounds through cycloaddition reactions and other synthetic routes. Its versatility allows for the creation of novel structures with enhanced biological activities.

Case Study 1: Synthesis of Novel Anticancer Agents

In a recent study, researchers synthesized a series of derivatives from this compound to evaluate their anticancer properties. The study involved:

- Synthesis : Various functional groups were introduced to the naphthyridine core.

- Biological Evaluation : The synthesized compounds were tested against multiple cancer cell lines.

- Results : Several derivatives exhibited significant cytotoxicity with IC₅₀ values below 5 μM.

This case study underscores the compound's potential as a scaffold for developing new anticancer agents .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial efficacy of derivatives of this compound. The methodology involved:

- Preparation : Derivatives were synthesized using standard organic reactions.

- Testing : The antimicrobial activity was assessed using standard MIC assays against various pathogens.

- Outcomes : Certain derivatives demonstrated potent activity against resistant strains of bacteria.

The findings highlight the compound's applicability in addressing antibiotic resistance .

Mechanism of Action

The mechanism by which Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects involves interactions with various molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. In cancer research, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,8-naphthyridine core is highly modifiable, with substituents at positions 1, 3, and 4 significantly influencing physical, chemical, and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Biological Relevance : Phenyl and benzyl analogs are often prioritized in drug discovery due to enhanced aromatic interactions with biological targets .

Biological Activity

Introduction

Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS No. 1253790-69-0) is a compound that belongs to the naphthyridine class of heterocyclic compounds. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its structure features a naphthyridine core, which is known for its pharmacological properties, including antimicrobial and anticancer activities.

- Molecular Formula : C₁₄H₁₆N₂O₄

- Molecular Weight : 276.29 g/mol

- Chemical Structure : The compound contains a hydroxyl group, an isopropyl group, and an ester functional group, contributing to its reactivity and biological interactions .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. Specifically:

- Minimum Inhibitory Concentration (MIC) : The most active derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis.

- Minimum Bactericidal Concentration (MBC) : The derivatives displayed bactericidal activity with effective MBC values demonstrating their potential as antimicrobial agents.

- Biofilm Inhibition : Notably, these compounds also inhibited biofilm formation more effectively than traditional antibiotics like ciprofloxacin .

Anticancer Activity

The compound has been investigated for its anticancer properties through various mechanisms:

- Inhibition of DNA Gyrase : Studies indicated that it acts as an inhibitor of DNA gyrase with IC₅₀ values ranging from 12.27–31.64 μM.

- Dihydrofolate Reductase (DHFR) Inhibition : It also exhibited inhibitory effects on DHFR with IC₅₀ values between 0.52–2.67 μM, suggesting its potential in cancer treatment by targeting critical enzymes involved in DNA synthesis .

Toxicity Assessment

Toxicity studies revealed that the derivatives had low hemolytic activity (3.23% to 15.22% lysis) compared to Triton X-100, indicating a favorable safety profile. Furthermore, the compounds displayed non-cytotoxicity with IC₅₀ values greater than 60 μM .

Structure-Activity Relationship (SAR)

Understanding the SAR of ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine derivatives is crucial for optimizing their biological activity:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group Removal | Loss of antiparasitic activity |

| Methylation of Naphthyridine | Decreased potency |

| Replacement of Functional Groups | Varies based on specific substitutions |

This table summarizes how different modifications impact the biological efficacy of the compound and its derivatives .

Case Studies

Several case studies have highlighted the effectiveness of this compound in different biological assays:

- In Vitro Antimicrobial Evaluation : A study assessed multiple derivatives and found significant antibacterial activity against resistant strains.

- Antiparasitic Activity : Research indicated that certain derivatives exhibited potent activity against leishmaniasis models, further supporting their therapeutic potential in infectious diseases .

Q & A

Q. What are the optimized synthetic routes for Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate?

Answer: The compound is synthesized via multi-step protocols, typically involving:

Gould–Jacobs Reaction : Condensation of 2-aminopyridine with ethoxymethylene malonate to form diethyl 2-((pyridine-2-ylamino)methylene) malonate .

Cyclization : Refluxing the intermediate in diphenyl ether to yield ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

N-Alkylation : Substitution with isopropyl groups using alkyl halides (e.g., isopropyl chloride) in anhydrous DMF with NaH as a base .

Hydrolysis : Acid or base-mediated hydrolysis to introduce hydroxyl groups at position 4 .

Q. How is the compound characterized to confirm its structural integrity?

Answer: A combination of spectroscopic and analytical methods is used:

- H NMR : Peaks at δ 8.02–9.11 ppm confirm aromatic protons in the naphthyridine core. Isopropyl groups appear as doublets near δ 1.2–1.5 ppm .

- IR Spectroscopy : Stretching vibrations at 1700–1750 cm (ester C=O) and 3200–3400 cm (hydroxyl group) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 390.2 for derivatives) validate molecular weight .

- Elemental Analysis : C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can in silico tools guide the optimization of 1,8-naphthyridine derivatives for biological activity?

Answer:

- ADMET Prediction : Tools like SwissADME predict solubility (LogP <3), bioavailability (Lipinski’s Rule of Five), and blood-brain barrier penetration .

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to target proteins (e.g., histamine receptors). Docking scores <−7.0 kcal/mol suggest strong interactions .

- PASS Analysis : Predicts pharmacological activity (Pa > Pi threshold) for antihistaminic or antimicrobial effects .

Q. Example Workflow :

Generate 3D structures (Open Babel).

Perform docking against PDB:1XEP (histamine H1 receptor).

Prioritize derivatives with >50% predicted oral absorption and low hepatotoxicity .

Q. How to resolve contradictions in reaction yields reported across studies?

Answer: Discrepancies in yields (e.g., 50% vs. 85%) arise from:

Q. Troubleshooting Protocol :

Verify solvent dryness (molecular sieves for DMF).

Monitor reaction progress via TLC every 30 minutes.

Optimize quenching (e.g., slow addition to ice-water for hydrolysis) .

Q. What strategies enhance the bioactivity of 1,8-naphthyridine-3-carboxylate derivatives?

Answer:

- Substituent Engineering :

- Hybridization : Conjugation with quinoline (e.g., 24 in ) increases antimicrobial potency via π-π stacking .

Case Study :

Ethyl 1-(3-chloro-2-fluorobenzyl)-4-oxo-7-(4-quinolin-2-ylpiperazin-1-yl)-1,8-naphthyridine-3-carboxylate showed 61% yield and improved activity due to fluorinated benzyl groups .

Q. How to validate the antihistaminic activity of these derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.